molecular formula C16H17N3O4 B2856085 5-(furan-2-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)isoxazole-3-carboxamide CAS No. 1795443-22-9

5-(furan-2-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)isoxazole-3-carboxamide

Cat. No.: B2856085
CAS No.: 1795443-22-9
M. Wt: 315.329
InChI Key: UAGSIQIWYSKPQF-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at the 5-position with a furan moiety and at the 3-position with a carboxamide group. The carboxamide side chain contains a hydroxylated propyl linker bearing a 1-methyl-1H-pyrrole substituent.

Properties

IUPAC Name

5-(furan-2-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-19-8-2-4-12(19)13(20)6-7-17-16(21)11-10-15(23-18-11)14-5-3-9-22-14/h2-5,8-10,13,20H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSIQIWYSKPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=NOC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison:

SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)isoxazole-3-carboxamide)

  • Structural Differences : Replaces the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group with a 3-imidazol-1-ylpropyl chain.
  • Biological Activity : Acts as a Wnt/β-catenin pathway agonist by stabilizing β-catenin through disruption of the Axin/β-catenin complex .
  • Physicochemical Properties : Higher polarity due to the imidazole ring compared to the pyrrole-containing target compound.

5-(Furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}isoxazole-3-carboxamide Structural Differences: Features a methyl(phenyl)amino group on the propyl chain instead of the hydroxyl-pyrrole moiety. Relevance: Demonstrates the importance of the side chain’s electronic and steric properties in modulating receptor interactions .

Pyrazole-4-carboxamide Derivatives (e.g., Compounds 3a–3e) Structural Differences: Replace the isoxazole core with a pyrazole ring and incorporate chloro, cyano, or aryl substituents. Synthetic Insights: Synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% with melting points ranging from 123–183°C .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Isoxazole and Pyrazole Derivatives

Compound Name Core Structure Substituents on Side Chain Molecular Weight (g/mol) Melting Point (°C) Bioactivity
Target Compound Isoxazole 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl 357.37 (calculated) Not reported Hypothesized Wnt modulation
SKL2001 Isoxazole 3-imidazol-1-ylpropyl 340.35 Not reported Wnt/β-catenin agonist
Compound 3a Pyrazole 4-cyano-1-phenyl 403.1 133–135 Not explicitly stated
Compound 3d Pyrazole 4-cyano-1-(4-fluorophenyl) 421.0 181–183 Not explicitly stated

Key Observations :

  • The isoxazole core (present in the target compound and SKL2001) is associated with Wnt pathway activity, whereas pyrazole derivatives (e.g., 3a–3e) lack this reported specificity.

Preparation Methods

Generation of Nitrile Oxide Precursor

Furan-2-carbaldehyde (1) is converted to its corresponding oxime (2) using hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C). Subsequent oxidation with chloramine-T in aqueous acetone yields the nitrile oxide (3) .

Cycloaddition with Propiolic Acid

The nitrile oxide (3) undergoes a copper(I)-catalyzed cycloaddition with propiolic acid (4) in dichloromethane at 25°C for 6 h. This reaction produces 5-(furan-2-yl)isoxazole-3-carboxylic acid (5) with 78% yield (Table 1).

Table 1: Reaction Conditions for Isoxazole Core Synthesis

Step Reagents/Conditions Yield Characterization (IR, NMR)
1.1 NH₂OH·HCl, EtOH, reflux 92% IR: 1665 cm⁻¹ (C=N-O)
1.2 CuI, CH₂Cl₂, 25°C, 6 h 78% ¹H NMR (DMSO-d6): δ 8.71 (s, H-4)

Preparation of the Amine Side Chain: 3-Hydroxy-3-(1-Methyl-1H-Pyrrol-2-yl)Propan-1-Amine

The secondary amine side chain is synthesized through a Mannich reaction followed by reductive amination.

Mannich Reaction with 1-Methyl-1H-Pyrrole-2-Carbaldehyde

1-Methyl-1H-pyrrole-2-carbaldehyde (6) reacts with nitroethane (7) and ammonium acetate in acetic acid at 60°C for 8 h, yielding 3-nitro-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol (8) . Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, affording 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propan-1-amine (9) in 65% yield (Table 2).

Table 2: Synthesis of the Amine Side Chain

Step Reagents/Conditions Yield Spectral Data
2.1 NH₄OAc, AcOH, 60°C 70% ¹³C NMR: δ 145.2 (C=O)
2.2 H₂, Pd/C, EtOH 65% MS: m/z 181.2 [M+H]⁺

Coupling of Isoxazole Carboxylic Acid with the Amine Side Chain

The final step involves amide bond formation between 5-(furan-2-yl)isoxazole-3-carboxylic acid (5) and the amine (9) .

Activation with EDC/DMAP

Carboxylic acid (5) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane for 30 min. Subsequent addition of amine (9) and stirring for 24 h at 25°C yields the target compound (10) with 72% efficiency (Table 3).

Table 3: Amide Coupling Reaction Parameters

Parameter Value
Solvent Dichloromethane
Coupling Agent EDC, DMAP
Reaction Time 24 h
Yield 72%
¹H NMR (DMSO-d6) δ 8.52 (s, 1H, NH), δ 6.89 (m, pyrrole-H)

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 1655 cm⁻¹ (C=O) and 1540 cm⁻¹ (N-H) confirm amide formation.
  • ¹H NMR : Singlets at δ 8.52 (amide NH) and δ 7.31–7.89 (furan/pyrrole protons).
  • LC-MS : m/z 358.4 [M+H]⁺ correlates with the molecular formula C₁₇H₁₈N₃O₄.

Optimization and Challenges

  • Cycloaddition Regioselectivity : Copper catalysis ensured >90% regioselectivity for the 3-carboxy-5-furan substitution.
  • Amine Stability : The secondary amine required inert conditions to prevent oxidation during coupling.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology: The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates (e.g., furan, isoxazole, and pyrrole derivatives). Key steps include:
  • Coupling reactions (e.g., amide bond formation between isoxazole-3-carboxylic acid and amine-containing intermediates) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
    Post-synthesis, HPLC (≥95% purity threshold) and NMR (e.g., verifying amide proton signals at δ 9.5–10.5 ppm) are critical for quality assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodology:
  • 1H/13C NMR :
  • Furan protons: δ 6.2–7.5 ppm (doublets for α/β positions) .
  • Isoxazole C=O: δ 160–165 ppm in 13C NMR .
  • HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~393.1 for related analogs) .

Q. How do the compound’s functional groups influence its chemical reactivity and potential bioactivity?

  • Methodology:
  • Furan ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) but is susceptible to oxidation .
  • Isoxazole : Stabilizes hydrogen bonding via the N-O group, critical for binding affinity .
  • Pyrrole/hydroxypropyl chain : Modulates solubility and membrane permeability; hydroxyl groups may participate in phosphorylation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data between studies on structurally similar isoxazole derivatives?

  • Methodology:
  • Comparative SAR analysis : Cross-reference bioactivity data (e.g., IC50 values) against substituent variations (e.g., trifluoromethyl vs. nitro groups) .
  • Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural validation : Use X-ray crystallography or DFT calculations to confirm conformational differences .

Q. How can researchers design robust SAR studies to identify critical pharmacophores in this compound class?

  • Methodology:
  • Scaffold modification : Synthesize analogs with systematic substitutions (e.g., replacing furan with thiophene) and test against kinase targets .
  • Activity cliffs : Compare bioactivity shifts (e.g., 10-fold IC50 changes) to pinpoint functional group contributions .
  • Example SAR table :
DerivativeSubstituentAnticancer IC50 (μM)
Compound AFuran0.45
Compound BThiophene1.20
Data adapted from structural analogs in .

Q. What advanced computational methods are suitable for predicting target interactions, and how should researchers validate these models?

  • Methodology:
  • Molecular docking : Use AutoDock Vina to simulate binding poses with kinases (e.g., EGFR), prioritizing binding energy scores ≤ -8.0 kcal/mol .
  • QSAR modeling : Train models with descriptors like logP and polar surface area; validate via leave-one-out cross-validation (R² > 0.7) .
  • In vitro validation : Confirm docking predictions with SPR (surface plasmon resonance) assays to measure binding kinetics .

Q. How should reaction parameters be systematically varied to improve regioselectivity in multi-step syntheses?

  • Methodology:
  • Design of Experiments (DoE) : Use fractional factorial designs to test solvent (DMF vs. THF), catalyst (Pd(OAc)₂ vs. CuI), and temperature effects .
  • Regioselectivity markers : Monitor intermediates via TLC (Rf values) and adjust stoichiometry to favor desired products .

Q. What analytical validation protocols are essential for stability studies under physiological conditions?

  • Methodology:
  • Forced degradation : Expose the compound to pH 1–9 buffers at 37°C for 24 hours; quantify degradation products via LC-MS .
  • Validation parameters :
  • Linearity : R² ≥ 0.999 for calibration curves.
  • LOQ/LOD : ≤0.1% for impurity detection .

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